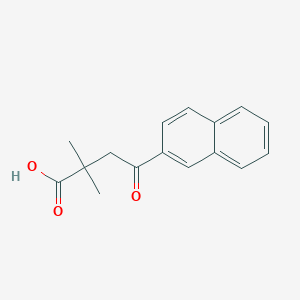

2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid

Description

2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid is a keto acid derivative characterized by a branched alkyl chain (2,2-dimethyl) and a 2-naphthyl substituent at the 4-oxo position. This compound belongs to the class of 4-oxobutyric acid derivatives, which are notable for their applications in pharmaceutical intermediates, biochemical research, and material science. The presence of the naphthyl group introduces significant steric bulk and aromaticity, distinguishing it from simpler phenyl-substituted analogs.

Properties

IUPAC Name |

2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(18)19)10-14(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNZDQCGRCMVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645352 | |

| Record name | 2,2-Dimethyl-4-(naphthalen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854648-79-6 | |

| Record name | 2,2-Dimethyl-4-(naphthalen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid typically involves the reaction of 2-naphthylacetic acid with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthyl derivatives.

Scientific Research Applications

Chemistry

2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid serves as a building block in synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

In biological research, this compound acts as a probe to study enzyme-substrate interactions and metabolic pathways. It can help elucidate mechanisms of action for various enzymes due to its ability to interact with specific molecular targets.

Medicine

The compound is under investigation for its therapeutic properties , particularly its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate specific biological pathways involved in inflammation and tumorigenesis.

Industry

In industrial applications, it is used in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals. Its unique properties make it suitable for creating compounds with specific functionalities.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Probe for enzyme-substrate interactions | Enhances understanding of metabolic pathways |

| Medicine | Investigated for anti-inflammatory/anticancer properties | Potential therapeutic agent |

| Industry | Intermediate in pharmaceutical synthesis | Contributes to specialty chemical production |

Case Studies

-

Enzyme Interaction Studies:

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its potential use as a therapeutic agent. -

Anti-Cancer Activity:

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing novel anticancer drugs. -

Chemical Synthesis Innovations:

Recent advancements in synthetic methodologies utilizing this compound have led to improved yields and purities in producing complex organic molecules, showcasing its versatility in chemical research.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthyl group can facilitate interactions with hydrophobic pockets in proteins, while the ketone group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

- The naphthyl group increases molecular weight and steric hindrance compared to phenyl derivatives.

- Electron-withdrawing groups (e.g., fluorine in and ) enhance polarity, while methyl groups () contribute to hydrophobicity.

Physicochemical Properties

While direct data on the target compound is sparse, inferences can be drawn from analogs:

- Solubility: Naphthyl-substituted compounds are typically less water-soluble due to increased hydrophobicity. For example, 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (C₁₃H₁₆O₃) is likely soluble in organic solvents like DMSO or ethanol , whereas fluorine-containing analogs (e.g., C₁₂H₁₃FO₃) may exhibit moderate aqueous solubility due to polar C-F bonds .

- Stability: The 2-naphthyl group’s aromaticity may enhance UV stability compared to non-aromatic substituents.

Biological Activity

Chemical Identity

2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid (CAS No: 854648-79-6) is a compound characterized by its unique structure, which includes a naphthyl group attached to a butyric acid derivative. Its chemical formula is and it is categorized under organic compounds known for their diverse biological activities.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : This compound has been noted for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown potential in inhibiting hypoxia-inducible factor (HIF) hydroxylase activity, which plays a critical role in cellular responses to low oxygen levels. This inhibition can lead to increased HIF levels, promoting beneficial cellular processes like erythropoiesis and cytoprotection during ischemic conditions .

- Anticancer Properties : Studies have suggested that derivatives of this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The naphthyl moiety is thought to enhance the compound's interaction with biological targets in cancer cells, potentially leading to therapeutic effects in conditions such as glioblastoma .

- Neuroprotective Effects : The compound has also been investigated for its neuroprotective effects. It may influence neuronal survival mechanisms under stress conditions, such as oxidative stress or inflammation, which are common in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research

- Study on Glioblastoma : A study by Ferrarese et al. (2022) demonstrated that treatment with this compound led to reduced cell viability in glioblastoma cell lines, suggesting its potential as a therapeutic agent against aggressive brain tumors .

- Neuroprotection in Models of Ischemia : Research highlighted the compound's ability to protect neuronal cells from damage during ischemic conditions by upregulating protective proteins and downregulating pro-apoptotic factors .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and does not significantly inhibit major drug-metabolizing enzymes, indicating a low potential for drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyric acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 2-naphthol with a β-keto acid derivative (e.g., 2,2-dimethyl-4-oxobutyric acid) under acidic conditions. Catalysts like AlCl₃ or FeCl₃ are used to activate the ketone for electrophilic substitution. Yield optimization requires controlled temperature (0–5°C) and anhydrous conditions to minimize side reactions such as polymerization or over-acylation. Post-reduction steps (e.g., Clemmensen or Wolff-Kishner) may stabilize the ketone intermediate. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the naphthyl moiety (aromatic protons at δ 7.2–8.5 ppm) and the dimethyl groups (singlets at δ 1.2–1.5 ppm). The ketone (C=O) appears at ~200–210 ppm in ¹³C NMR.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 284.13 (C₁₆H₁₆O₃).

- X-ray Crystallography : Resolves stereoelectronic effects in the solid state, critical for confirming substituent orientation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The ketone group is prone to oxidation and photodegradation. Storage in amber vials under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMSO) minimizes decomposition. Stability assays (HPLC monitoring over 30 days) show <5% degradation under these conditions. Avoid aqueous buffers (pH >7), which accelerate hydrolysis of the ester-like β-keto acid moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardized protocols (CLSI guidelines) and orthogonal assays (MIC + time-kill kinetics) are recommended. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced activity against Gram-positive bacteria due to improved membrane penetration, while bulky substituents (e.g., –CH₃) reduce efficacy. Cross-validation with molecular docking (PDB: 1AJ6 for E. coli FabI) can clarify structure-activity relationships .

Q. How can advanced analytical methods improve quantification of trace metabolites in pharmacokinetic studies?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., d₄-2,2-dimethyl-4-oxobutyric acid) achieves detection limits of 0.1 ng/mL in plasma. Metabolite identification (e.g., hydroxylated naphthyl derivatives) uses collision-induced dissociation (CID) fragmentation patterns. For in vivo studies, ¹³C-labeled analogs enable tracking via isotope-ratio mass spectrometry (IRMS), distinguishing endogenous vs. exogenous metabolites .

Q. What computational approaches predict the compound’s reactivity in catalytic applications?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the electrophilicity of the β-keto acid group. Fukui indices identify the α-carbon as the nucleophilic attack site. MD simulations (AMBER) assess solvent effects (e.g., DMSO vs. THF) on reaction pathways. For example, polar aprotic solvents stabilize transition states in Suzuki-Miyaura cross-coupling reactions involving the naphthyl ring .

Q. How do structural modifications impact the compound’s toxicity profile?

- Methodological Answer : Acute toxicity (LD₅₀) studies in rodents show that methylation of the naphthyl ring reduces hepatotoxicity (ALT/AST levels) compared to halogenated derivatives. Ames tests (TA98 strain) indicate no mutagenicity for the parent compound, but nitro-substituted analogs are mutagenic due to nitroreductase activation. Safety protocols (OECD 423) recommend dose escalation studies starting at 50 mg/kg .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization occurs during Friedel-Crafts acylation at high temperatures. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (Candida antarctica lipase B) achieves >98% ee. Process analytical technology (PAT), such as inline FTIR, monitors reaction progress and minimizes byproducts. Pilot-scale batches (10–100 g) require strict control of mixing efficiency to prevent localized overheating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.